![molecular formula C32H24NP B12566732 Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane CAS No. 207278-66-8](/img/structure/B12566732.png)
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Triphényl{[2-(phényléthynyl)phényl]imino}-λ~5~-phosphane est un composé organophosphoré de formule moléculaire C32H24NP. Il s'agit d'un dérivé de la triphénylphosphine, où l'atome de phosphore est lié à un groupe imino et à un groupe phényle substitué par un phényléthynyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Triphényl{[2-(phényléthynyl)phényl]imino}-λ~5~-phosphane implique généralement la réaction de la 2-(phényléthynyl)aniline avec la triphénylphosphine. La réaction est effectuée sous atmosphère inerte pour empêcher l'oxydation de la phosphine. Le schéma réactionnel général est le suivant :
Matériaux de départ : 2-(phényléthynyl)aniline et triphénylphosphine.
Conditions réactionnelles : La réaction est conduite dans un solvant inerte tel que le toluène ou le THF, sous atmosphère d'azote ou d'argon.
Méthodes de production industrielle
Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes de purification automatisés et de mesures strictes de contrôle qualité pour garantir la cohérence et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
Le Triphényl{[2-(phényléthynyl)phényl]imino}-λ~5~-phosphane peut subir diverses réactions chimiques, notamment :
Oxydation : Le centre phosphore peut être oxydé pour former des oxydes de phosphine.
Substitution : Le groupe phényléthynyle peut participer à des réactions de substitution, en particulier la substitution électrophile aromatique.
Coordination : Le composé peut agir comme un ligand, se coordonnant aux métaux de transition pour former des complexes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).
Substitution : Des électrophiles tels que les halogènes (Br2, Cl2) ou les ions nitronium (NO2+) peuvent être utilisés.
Coordination : Les métaux de transition comme le palladium (Pd), le platine (Pt) et l'or (Au) sont souvent utilisés en chimie de coordination.
Produits majeurs
Oxydation : Dérivés de l'oxyde de triphénylphosphine.
Substitution : Divers dérivés phényléthynyl substitués.
Coordination : Complexes métal-phosphine.
Applications de la recherche scientifique
Le Triphényl{[2-(phényléthynyl)phényl]imino}-λ~5~-phosphane a plusieurs applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du Triphényl{[2-(phényléthynyl)phényl]imino}-λ~5~-phosphane dépend en grande partie de son rôle de ligand. Il peut se coordonner aux centres métalliques par l'atome de phosphore, formant des complexes stables. Ces complexes peuvent ensuite participer à divers cycles catalytiques, facilitant des réactions telles que l'hydrogénation, le couplage croisé et la polymérisation .
Cibles moléculaires et voies
Cibles moléculaires : Centres métalliques de transition dans les systèmes catalytiques.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane largely depends on its role as a ligand. It can coordinate to metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Molecular Targets and Pathways
Molecular Targets: Transition metal centers in catalytic systems.
Comparaison Avec Des Composés Similaires
Composés similaires
Triphénylphosphine : Un ligand courant en chimie organométallique, mais qui n'a pas les fonctionnalités phényléthynyle et imino.
Oxyde de triphénylphosphine : Une forme oxydée de la triphénylphosphine, utilisée comme sous-produit dans de nombreuses réactions.
Triphényl(2-phényléthynyl)plumbane : Un analogue contenant du plomb présentant des caractéristiques structurelles similaires.
Unicité
Le Triphényl{[2-(phényléthynyl)phényl]imino}-λ~5~-phosphane est unique en raison de sa combinaison d'un ligand phosphine avec un groupe imino et phényléthynyle. Cela lui confère des propriétés électroniques et stériques distinctes, ce qui en fait un ligand polyvalent pour diverses applications en catalyse et en science des matériaux .
Propriétés
Numéro CAS |
207278-66-8 |
|---|---|
Formule moléculaire |
C32H24NP |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H |
Clé InChI |
GPEJIXUHIJLIMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



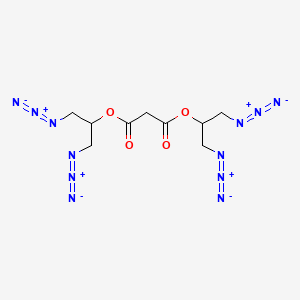

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

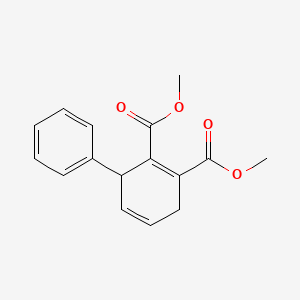
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
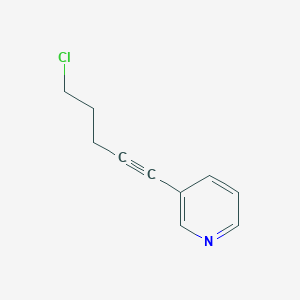
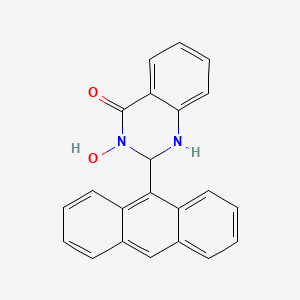
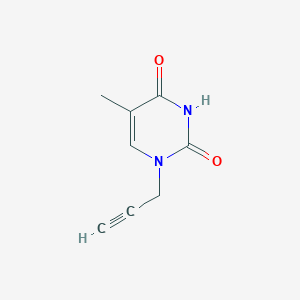
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
